Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro-
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Overview
Description
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is a derivative of imidazole, a five-membered heterocyclic compound containing two nitrogen atoms. Imidazole derivatives are known for their wide range of biological activities and applications in various fields such as pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of imidazole derivatives typically involves the cyclization of amido-nitriles or other suitable precursors. For example, the cyclization of amido-nitriles can be catalyzed by nickel, followed by proto-demetallation, tautomerization, and dehydrative cyclization to form the desired imidazole derivative . The reaction conditions are generally mild and can accommodate a variety of functional groups, including aryl halides and heterocycles .
Industrial Production Methods
Industrial production methods for imidazole derivatives often involve multi-component reactions that enable the synthesis of highly substituted imidazole derivatives in excellent yields. These methods typically use catalysts such as erbium triflate to facilitate the reaction between α-azido chalcones, aryl aldehydes, and anilines .
Chemical Reactions Analysis
Types of Reactions
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butylhydroperoxide (TBHP).
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace functional groups on the imidazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like TBHP, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions vary depending on the specific reaction but generally involve mild temperatures and appropriate solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxidized imidazole derivatives, while reduction may produce reduced forms of the compound. Substitution reactions result in the replacement of functional groups on the imidazole ring with nucleophiles.
Scientific Research Applications
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- involves its interaction with molecular targets and pathways in biological systems. The compound can bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- include other imidazole derivatives such as:
2-Nitroimidazole: Known for its use in imaging hypoxic tissues and as a radiosensitizer.
Metronidazole: A well-known antibacterial and antiprotozoal agent.
Tinidazole: Used for its antibacterial and antiprotozoal properties.
Uniqueness
Imidazole-1-acetamide, 5-ethyl-N-methyl-2-nitro- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
CAS No. |
23571-58-6 |
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Molecular Formula |
C8H12N4O3 |
Molecular Weight |
212.21 g/mol |
IUPAC Name |
2-(5-ethyl-2-nitroimidazol-1-yl)-N-methylacetamide |
InChI |
InChI=1S/C8H12N4O3/c1-3-6-4-10-8(12(14)15)11(6)5-7(13)9-2/h4H,3,5H2,1-2H3,(H,9,13) |
InChI Key |
FCVKJABRPBJPHG-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N1CC(=O)NC)[N+](=O)[O-] |
Origin of Product |
United States |
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